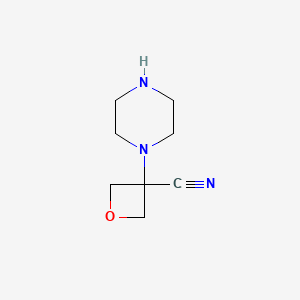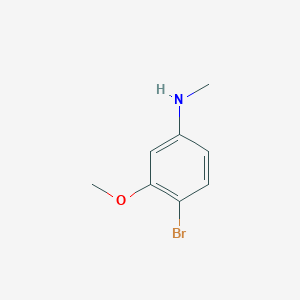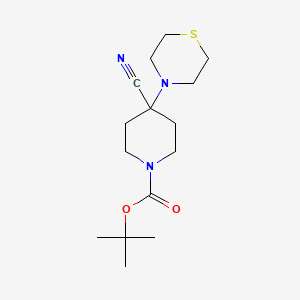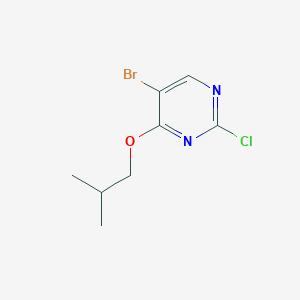![molecular formula C7H12N4O2 B1449230 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol CAS No. 1514971-37-9](/img/structure/B1449230.png)
2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol
Overview
Description
2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H12N4O2. It is known for its unique structure, which includes a hydrazinyl group attached to a pyrimidine ring, and an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol typically involves the reaction of 2-chloro-6-methylpyrimidine with hydrazine hydrate, followed by the reaction with ethylene glycol. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for its potential in drug development and targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biomolecules, leading to the modification of their function. This compound can also act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydrazinyl-4-pyrimidinyl)oxy]ethan-1-ol: Similar structure but lacks the methyl group on the pyrimidine ring.
2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]propan-1-ol: Similar structure but with a propan-1-ol moiety instead of ethan-1-ol.
2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]butan-1-ol: Similar structure but with a butan-1-ol moiety instead of ethan-1-ol.
Uniqueness
The presence of both the hydrazinyl and ethan-1-ol moieties provides versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-hydrazinyl-6-methylpyrimidin-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5-4-6(13-3-2-12)10-7(9-5)11-8/h4,12H,2-3,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWDENBMXNRALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B1449161.png)


![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)
